4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one hydrochloride
Description
4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one hydrochloride (hereafter referred to by its systematic name) is a synthetic small molecule featuring a benzimidazole core substituted with a pyrrolidin-2-one moiety and functionalized with a 2,6-dimethylphenoxyethyl group and a 4-fluorophenylmethyl side chain. The hydrochloride salt enhances its solubility for pharmacological applications.
Properties
IUPAC Name |
4-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O2.ClH/c1-19-6-5-7-20(2)27(19)34-15-14-32-25-9-4-3-8-24(25)30-28(32)22-16-26(33)31(18-22)17-21-10-12-23(29)13-11-21;/h3-13,22H,14-18H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLRBHHJXZNDBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=C(C=C5)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049746-50-0 | |
| Record name | 2-Pyrrolidinone, 4-[1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl]-1-[(4-fluorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049746-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
The compound 4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one hydrochloride is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C28H30ClFN4O3
Pharmacological Profile
The biological activity of this compound is influenced by its structural components, which include a benzodiazole moiety known for diverse pharmacological activities. The following sections detail the compound's pharmacokinetics and biological interactions.
1. Absorption and Distribution
Research indicates that the compound exhibits favorable absorption characteristics. It is likely to cross the blood-brain barrier (BBB) with a probability of 0.9382, suggesting potential central nervous system (CNS) activity . Additionally, it is classified as a non-substrate for P-glycoprotein, indicating that it may not be actively expelled from cells, which is beneficial for maintaining therapeutic concentrations.
2. Enzymatic Interactions
The compound interacts with various cytochrome P450 enzymes, showing substrate activity primarily with CYP450 2D6 (probability 0.8918) and inhibitory action on CYP450 1A2 (probability 0.9107) . These interactions are crucial for understanding the metabolic pathways and potential drug-drug interactions.
Biological Activities
The compound has been evaluated for several biological activities:
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of benzodiazole derivatives against various cancer cell lines. For instance, compounds structurally related to our target have shown significant activity against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
Benzodiazole derivatives are known to exhibit anti-inflammatory properties. The presence of the dimethylphenoxy group may enhance this effect by modulating inflammatory pathways .
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties against a range of pathogens. The benzodiazole scaffold is often associated with enhanced activity against both Gram-positive and Gram-negative bacteria .
Case Studies
Several studies provide insights into the efficacy and safety profile of related compounds:
Study 1: Anticancer Efficacy
A study conducted on a series of benzodiazole derivatives demonstrated their ability to inhibit tumor growth in vivo. The derivatives were administered to mice bearing xenograft tumors, resulting in significant tumor reduction compared to controls .
Study 2: Safety Profile Assessment
In a toxicological evaluation, related compounds were assessed for acute toxicity using standard Ames tests, indicating non-carcinogenic properties at therapeutic doses . This suggests a favorable safety profile for further clinical development.
Comparison with Similar Compounds
Key Observations :
- The 2,6-dimethylphenoxyethyl group in the target compound introduces steric bulk and lipophilicity, which may enhance binding to hydrophobic pockets in target proteins compared to smaller substituents (e.g., methoxyethyl in 893725-16-1) .
Spectroscopic and Electronic Comparisons
highlights the utility of NMR spectroscopy in differentiating structurally similar compounds. For example:
- In analogs with identical benzimidazole cores (e.g., compounds 1 and 7 in ), chemical shift variations in specific regions (e.g., positions 29–36 and 39–44) correlate with substituent-induced electronic perturbations. Applied to the target compound, the 2,6-dimethylphenoxyethyl group would likely induce upfield/downfield shifts in aromatic protons due to electron-donating methyl groups, distinguishing it from electron-withdrawing substituents (e.g., bromoallyl in 293329-90-5) .
Reactivity and Metabolic Stability
- Lumping Strategy: suggests that compounds with similar structures (e.g., benzimidazoles with arylalkyl side chains) may undergo comparable metabolic pathways. However, the 4-fluorophenylmethyl group in the target compound could resist cytochrome P450-mediated oxidation better than non-fluorinated analogs, as fluorine substitution often blocks metabolic hot spots .
Research Findings and Implications
While direct bioactivity data for the target compound are unavailable, inferences can be drawn from related compounds:
- Benzimidazole Core: Known to inhibit kinases, proteases, and G-protein-coupled receptors in other analogs (e.g., 956534-59-1 in ). The target compound’s substitutions may optimize selectivity for specific isoforms .
- Hydrochloride Salt : Enhances bioavailability compared to free-base forms, as seen in analogs like 1049742-90-6 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
